molecular formula C16H25NO B2922710 N-(cyclooctylmethyl)-4-methoxyaniline CAS No. 1397208-73-9

N-(cyclooctylmethyl)-4-methoxyaniline

Cat. No.: B2922710
CAS No.: 1397208-73-9
M. Wt: 247.382
InChI Key: MXLFBUUMUBYMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclooctylmethyl)-4-methoxyaniline is a chemical compound for research and development applications. This specialty aniline derivative features a 4-methoxyaniline (p-anisidine) core that is N-alkylated with a cyclooctylmethyl group. The methoxy group on the aromatic ring acts as an electron-donating substituent, which can influence the compound's electronic properties and reactivity. The bulky, hydrophobic cyclooctylmethyl side chain may confer unique steric and solubility characteristics, making this compound a valuable intermediate in organic synthesis. Potential research applications include its use as a building block for the development of novel ligands, catalysts, and functional materials. In medicinal chemistry, such substituted anilines can serve as key precursors in the synthesis of compound libraries for biological screening. Researchers value this aniline derivative for its potential to introduce specific steric and electronic parameters into more complex molecular architectures. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-(cyclooctylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-18-16-11-9-15(10-12-16)17-13-14-7-5-3-2-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFBUUMUBYMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclooctylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclooctylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using large-scale crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions

N-(cyclooctylmethyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of N-(cyclooctylmethyl)-4-aminobenzene.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(cyclooctylmethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclooctylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of N-(cyclooctylmethyl)-4-methoxyaniline Analogs
Compound Name Substituent Group Key Properties/Activities References
N-(Cyclopropylmethyl)-4-methoxyaniline Cyclopropylmethyl Synthesized via general alkylation procedures; no reported bioactivity.
N-((1H-Benzimidazol-2-yl)methyl)-4-methoxyaniline (B1) Benzimidazole-methyl PPARγ agonist; attenuates morphine-induced paradoxical pain in mice.
N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline Imidazole-sulfonyl-benzyl Potent COX-2 inhibitor (IC₅₀ ~0.1 μM); confirmed via docking studies.
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) Triazine-vinyl Antifungal activity against C. albicans (MIC₅₀ = 8 µg/mL).
N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) Chromene-methyl Neuroprotective effects via ERK-CREB signaling; mild NF-κB inhibition.
Key Observations:

Bulk and Hydrophobicity : The cyclooctylmethyl group is larger and more hydrophobic than substituents like cyclopropylmethyl or benzimidazole-methyl . This bulk may enhance membrane permeability but reduce solubility, a critical factor in drug design.

Bioactivity Trends :

  • Heterocyclic substituents (e.g., benzimidazole, triazine) correlate with antifungal and anti-inflammatory activities .
  • Bulky aliphatic groups (e.g., adamantane derivatives in ) are associated with enhanced thermal stability and catalytic utility in C–N bond-forming reactions .

Synthetic Accessibility : Compounds with simple alkyl groups (e.g., cyclopropylmethyl) are synthesized in high yields (>99%) via alkylation , whereas triazine- or imidazole-containing analogs require multi-step protocols .

Pharmacological and Mechanistic Insights

  • Antifungal Activity : TRI (triazine-vinyl substituent) disrupts fungal membrane integrity, while B1 (benzimidazole-methyl) modulates PPARγ to alleviate neuroinflammation .
  • Neuroprotection : BL-M (chromene-methyl) activates ERK-CREB pathways, suggesting that 4-methoxyaniline derivatives with rigid substituents may stabilize protein-ligand interactions .

Q & A

Q. How can discrepancies in catalytic efficiency between similar N-alkylation protocols be reconciled?

  • Methodological Answer : Discrepancies often stem from trace moisture or ligand decomposition. Implement rigorous drying protocols (e.g., molecular sieves in solvents) and monitor ligand stability via ³¹P NMR. Compare turnover numbers (TON) under standardized conditions (e.g., 1 atm inert gas, fixed substrate ratios) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.